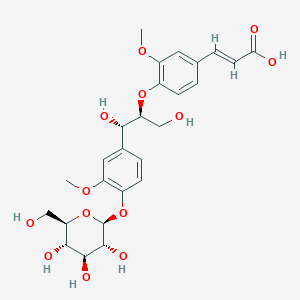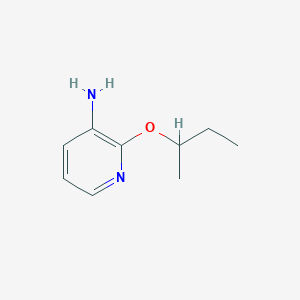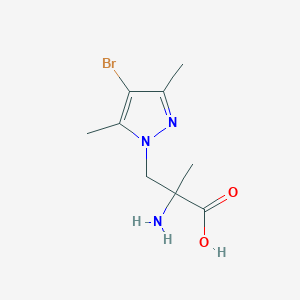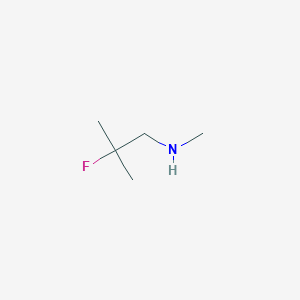![molecular formula C6H8F2N4 B15239250 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15239250.png)
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. . The unique structure of this compound, which includes a difluoromethyl group, contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst. This method is conducted under mild conditions and also results in high yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and magnetite-supported catalysts can be optimized for large-scale production to ensure high efficiency and yield. The choice of method may depend on the specific requirements of the industrial application, such as purity, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the triazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired product, but typical conditions include moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound. These derivatives can exhibit different biological and chemical properties, making them valuable for various applications.
科学的研究の応用
7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Medicine: Medicinal chemistry research focuses on the compound’s potential as an antiviral, antibacterial, and anticancer agent.
Industry: In the agricultural industry, this compound is explored for its potential as a herbicide and fungicide.
作用機序
The mechanism of action of 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, such as antiviral, antibacterial, and anticancer activities . The molecular pathways involved may include the inhibition of nucleic acid synthesis, disruption of cell membrane integrity, and interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This parent compound shares the same core structure but lacks the difluoromethyl group.
[1,2,4]Triazolo[1,5-a][1,3,5]triazine: This compound has a similar fused ring structure and is studied for its energetic properties.
Pyrazolo[1,5-a]pyrimidine: This compound has a similar “amino–nitro–amino” arrangement and is studied for its potential as an energetic material.
Uniqueness
The presence of the difluoromethyl group in 7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine imparts unique chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. These properties make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C6H8F2N4 |
|---|---|
分子量 |
174.15 g/mol |
IUPAC名 |
7-(difluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H8F2N4/c7-5(8)4-1-2-9-6-10-3-11-12(4)6/h3-5H,1-2H2,(H,9,10,11) |
InChIキー |
MJYMGVTUVXZAKM-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=NC=NN2C1C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B15239177.png)
amine](/img/structure/B15239180.png)


![diethyl 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B15239204.png)
![2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15239210.png)

![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminocyclopropanecarboxylate](/img/structure/B15239226.png)

![4-Methyl-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B15239239.png)

![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15239260.png)

